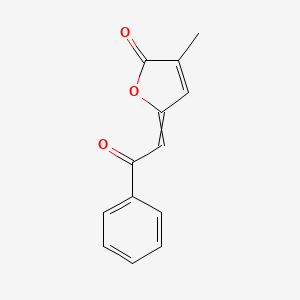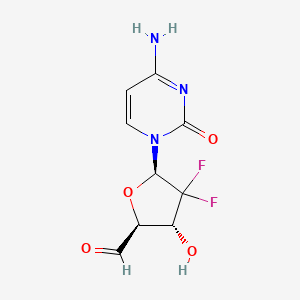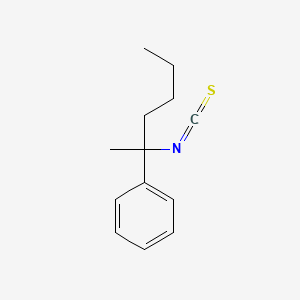
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile is a chemical compound with the molecular formula C24H8ClN4 It is known for its unique structure, which includes a pentacene backbone substituted with a chlorine atom and four cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of pentacene derivatives followed by the introduction of cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride to facilitate the chlorination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pentacene derivatives.
Substitution: Various substituted pentacene derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile has several scientific research applications:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of novel organic materials with unique electronic properties.
Chemistry: Studied for its reactivity and potential as a building block for more complex organic molecules.
Biology and Medicine: Investigated for its potential biological activity and use in drug discovery.
作用機序
The mechanism of action of 6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile in organic electronics involves its ability to transport charge carriers (electrons or holes) efficiently. The molecular structure allows for effective π-π stacking interactions, facilitating charge mobility. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
類似化合物との比較
Similar Compounds
Pentacene: A parent compound with similar electronic properties but lacks the chlorine and cyano substitutions.
6,13-Dihydropentacene: Similar structure but without the cyano groups.
Tetracyanoquinodimethane (TCNQ): Known for its electron-accepting properties, similar to the cyano-substituted pentacene derivatives.
Uniqueness
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile is unique due to the combination of chlorine and cyano substitutions, which enhance its electronic properties and make it suitable for specific applications in organic electronics and materials science.
特性
CAS番号 |
919273-10-2 |
|---|---|
分子式 |
C26H11ClN4 |
分子量 |
414.8 g/mol |
IUPAC名 |
6-chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile |
InChI |
InChI=1S/C26H11ClN4/c27-26-24-8-16-5-22(12-30)20(10-28)3-14(16)1-18(24)7-19-2-15-4-21(11-29)23(13-31)6-17(15)9-25(19)26/h1-6,8-9,26H,7H2 |
InChIキー |
YZOSVWQREKNBGK-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C3C=C(C(=CC3=C2)C#N)C#N)C(C4=C1C=C5C=C(C(=CC5=C4)C#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)

![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)

![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)

![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)


![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)

![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)

